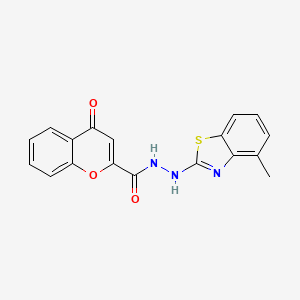

N'-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide

Description

Properties

IUPAC Name |

N'-(4-methyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c1-10-5-4-8-15-16(10)19-18(25-15)21-20-17(23)14-9-12(22)11-6-2-3-7-13(11)24-14/h2-9H,1H3,(H,19,21)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNZINRCDUVBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide typically involves the reaction of 4-methyl-1,3-benzothiazol-2-ylamine with 4-oxo-4H-chromene-2-carbohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N’-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Studied for its antitumor activity and potential use in cancer therapy.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins that are crucial for the survival and proliferation of cancer cells. This inhibition disrupts cellular processes, leading to cell death .

Comparison with Similar Compounds

Key Observations :

- Carbohydrazide vs.

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) increase polarity and may enhance bioactivity, while alkoxy chains (e.g., -OBut) improve lipophilicity .

- Chromene vs.

Hydrogen Bonding and Crystallinity

The target compound’s carbohydrazide group enables N–H⋯O and C–H⋯O interactions, as seen in structurally related compounds like 4-chloro-N-(3Z)-2-oxoindole benzohydrazide, which forms layered crystal structures via these bonds . In contrast, amide derivatives (e.g., ) rely on weaker C–H⋯O or π-π interactions, resulting in less robust supramolecular networks .

Analytical Techniques

- X-ray Crystallography : SHELX software () is widely used for structural refinement, with R factors < 0.06 confirming high accuracy in related compounds .

- Mass Spectrometry : EI-MS spectra of analogs show molecular ion peaks (e.g., m/z 377 for C₁₉H₁₅N₃O₃S) and isotopic patterns for chlorine/bromine substituents .

Biological Activity

N'-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its applications and mechanisms of action.

Synthesis

The synthesis of this compound generally involves several key steps:

- Formation of the Benzothiazole Ring : This is typically achieved by reacting 4-methyl-2-aminothiophenol with chloroacetyl chloride under basic conditions.

- Chromene Formation : Cyclization of salicylaldehyde derivatives is performed to create the chromene moiety.

- Coupling Reaction : The final step involves coupling the benzothiazole and chromene intermediates using a coupling agent such as EDCI in the presence of a base like triethylamine.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit various bacterial strains, making it a candidate for developing new antibiotics. Specifically, its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal properties. It acts by targeting fungal cell membranes and inhibiting ergosterol biosynthesis, which is crucial for fungal cell integrity .

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. The compound shows promise in inhibiting cancer cell proliferation through multiple pathways:

- Apoptosis Induction : It triggers programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Cell Cycle Arrest : The compound can cause G1 or G2/M phase arrest in cancer cells, thereby inhibiting their growth .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It binds to active sites of enzymes involved in metabolic processes, preventing substrate binding and subsequent catalytic activity.

- Signal Transduction Modulation : By interacting with cellular receptors, it can influence various signaling pathways that regulate cell survival and proliferation .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on different cancer cell lines (e.g., MCF7, HeLa). Results indicated a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 20 µM.

- Animal Models : In vivo studies using tumor-bearing mice demonstrated that treatment with this compound significantly reduced tumor size compared to control groups, further supporting its potential as an anticancer agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.